

Ivabradine impurity 7-d6 CAS number and identification

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ivabradine impurity 7-d6	
Cat. No.:	B12414193	Get Quote

An In-depth Technical Guide to Ivabradine Impurity 7-d6

This technical guide provides a comprehensive overview of **Ivabradine Impurity 7-d6**, a critical component in the analytical and pharmacokinetic evaluation of Ivabradine. The guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its identification, application, and analytical methodologies.

Identification and Chemical Properties

Ivabradine Impurity 7-d6 is the deuterium-labeled analogue of Ivabradine Impurity 7. It is primarily utilized as an internal standard in analytical and pharmacokinetic studies to ensure the accuracy of quantitative analysis.[1] The deuteration enhances its mass spectrometric detection, allowing for precise differentiation from the non-labeled analyte in biological matrices.

There can be ambiguity in the precise structure of "Ivabradine Impurity 7," as the nomenclature can refer to different related substances. However, one prominent and well-characterized structure for the deuterated impurity is a dimer.

Table 1: Chemical Identification and Properties of Ivabradine Impurity 7-d6

Property	Value	Reference
IUPAC Name	3,3'-(Propane-1,3-diyl)bis(7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one)-d6	[1]
Parent Drug	Ivabradine	[1]
Synonyms	N/A	[1]
Molecular Formula	C27H28D6N2O6	[2]
Description	A deuterium-labeled analog of an Ivabradine impurity, used as an internal standard for quantitative analysis.	[1]

Note: The CAS number for this specific deuterated impurity is not consistently reported across public databases. Researchers should verify the CAS number with the specific supplier. For the non-deuterated forms of "Ivabradine Impurity 7," CAS numbers such as 1204612-29-2 and 2731089-65-7 have been cited, corresponding to different chemical structures.[3][4]

Application in Analytical Research

The primary application of **Ivabradine Impurity 7-d6** is as an internal standard for the quantification of Ivabradine and its related impurities in various samples, particularly in biological matrices for pharmacokinetic studies.[1] Its chemical properties are nearly identical to the non-deuterated analyte, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass due to the deuterium atoms allows for its distinct detection by a mass spectrometer.

Experimental Protocols: Quantitative Analysis using LC-MS

The following is a generalized protocol for the use of **Ivabradine Impurity 7-d6** as an internal standard in a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of an Ivabradine-related impurity.

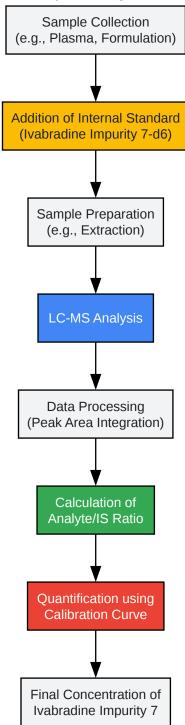
Objective: To accurately quantify the concentration of Ivabradine Impurity 7 in a given sample.

Materials:

- Reference standard of Ivabradine Impurity 7
- Internal standard: Ivabradine Impurity 7-d6
- High-purity solvents (e.g., acetonitrile, methanol, water)
- Buffers and additives (e.g., ammonium acetate, formic acid)
- LC-MS system (e.g., HPLC or UHPLC coupled to a triple quadrupole mass spectrometer)
- Analytical column (e.g., C18 reversed-phase column)

Methodology:

- Preparation of Standard Solutions:
 - Prepare a stock solution of the Ivabradine Impurity 7 reference standard at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
 - Prepare a stock solution of the Ivabradine Impurity 7-d6 internal standard at a known concentration (e.g., 1 mg/mL).
 - Create a series of calibration standards by serially diluting the reference standard stock solution to cover the expected concentration range of the analyte in the samples.
 - Spike each calibration standard and the unknown samples with a fixed concentration of the Ivabradine Impurity 7-d6 internal standard.
- Sample Preparation:
 - Depending on the matrix (e.g., plasma, urine, formulation), perform a suitable sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard.


- Evaporate the solvent and reconstitute the residue in the mobile phase.
- LC-MS Analysis:
 - Set up the LC method, including the mobile phase composition (e.g., a gradient of acetonitrile and water with 0.1% formic acid), flow rate, and column temperature.
 - Develop a Multiple Reaction Monitoring (MRM) method on the mass spectrometer. This
 involves selecting specific precursor-to-product ion transitions for both the analyte
 (Ivabradine Impurity 7) and the internal standard (Ivabradine Impurity 7-d6).
 - Inject the prepared standards and samples onto the LC-MS system.
- Data Analysis:
 - Integrate the peak areas for both the analyte and the internal standard.
 - Calculate the ratio of the analyte peak area to the internal standard peak area.
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
 - Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Logical Workflow for Use as an Internal Standard

The following diagram illustrates the logical workflow for utilizing **Ivabradine Impurity 7-d6** as an internal standard in a quantitative analytical method.

Workflow for Quantitative Analysis using a Deuterated Internal Standard

Click to download full resolution via product page

Caption: Logical workflow for quantitative analysis.

This guide provides a foundational understanding of **Ivabradine Impurity 7-d6** for professionals in the pharmaceutical sciences. The use of such deuterated standards is a cornerstone of modern analytical chemistry, enabling robust and reliable quantification of drug substances and their impurities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. veeprho.com [veeprho.com]
- 2. rxnchem.com [rxnchem.com]
- 3. Ivabradine Impurity 7 | 1204612-29-2 | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 4. veeprho.com [veeprho.com]
- 5. akjournals.com [akjournals.com]
- To cite this document: BenchChem. [Ivabradine impurity 7-d6 CAS number and identification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12414193#ivabradine-impurity-7-d6-cas-number-and-identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com